![molecular formula C22H28N6O3 B2956140 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 887864-23-5](/img/structure/B2956140.png)

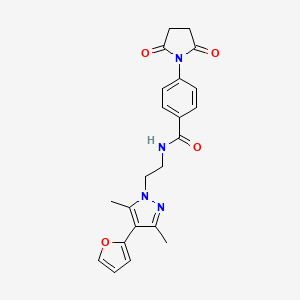

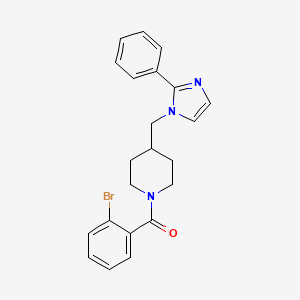

2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It is a colorless solid, which melts near room temperature and has a faint odor .

Synthesis Analysis

In chemical laboratories, acetamide can be produced by dehydration of ammonium acetate . The reaction is as follows:[NH4][CH3CO2] → CH3C(O)NH2 + H2O Chemical Reactions Analysis

The chemical reactions a compound undergoes largely depend on its functional groups. Acetamide, for example, can participate in typical amide reactions .Physical And Chemical Properties Analysis

Acetamide has a molecular weight of 59.068 g/mol, a density of 1.159 g/cm3, a boiling point of 221.2 °C, and a melting point of 79 to 81 °C .Aplicaciones Científicas De Investigación

Radiosynthesis and Imaging Applications

The compound is explored within the context of positron emission tomography (PET) imaging. A study by Dollé et al. (2008) discusses the radiosynthesis of [18F]PBR111, a selective radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcasing the potential for imaging translocator protein (18 kDa) with PET. This research emphasizes the compound's utility in diagnostic imaging and its contribution to understanding neurological conditions through in vivo visualization techniques. (Dollé et al., 2008).

Antimicrobial Activity

Studies have investigated the antimicrobial properties of related compounds. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, evaluating their antimicrobial agents. This research demonstrates the compound's role in developing new antimicrobial agents, highlighting its potential in addressing drug-resistant bacterial and fungal infections. (Bondock et al., 2008).

Green Chemistry in Drug Design

The application of green chemistry principles in drug design and discovery is exemplified by the synthesis of analgesic and antipyretic compounds. Reddy et al. (2014) present an environmentally friendly synthesis approach for derivatives related to paracetamol, indicating the compound's relevance in developing sustainable pharmaceuticals. (Reddy et al., 2014).

Molecular Imaging in Neurology

Yui et al. (2010) evaluated two 18F-labeled PET ligands for imaging translocator protein (18 kDa) in the brain, underscoring the compound's utility in neuroimaging and its potential for investigating neurological diseases and injuries through molecular imaging techniques. (Yui et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3/c1-4-5-6-15-7-9-16(10-8-15)26-11-14(2)12-27-18-19(24-21(26)27)25(3)22(31)28(20(18)30)13-17(23)29/h7-10,14H,4-6,11-13H2,1-3H3,(H2,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQKYVBBLXOCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

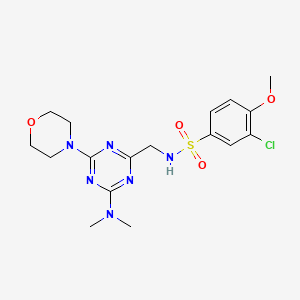

![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)

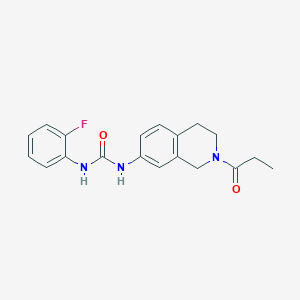

![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)

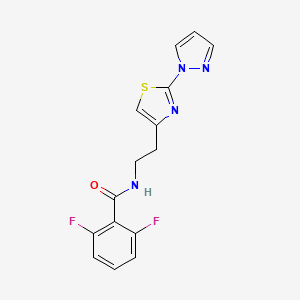

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)

![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)

![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)

![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)